molecular formula C23H24N4O B11009694 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide

Cat. No.: B11009694
M. Wt: 372.5 g/mol
InChI Key: DHVJLAHTOJUMIE-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidoindazole core and a phenethylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidoindazole core, followed by the introduction of the phenethylpropanamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Conditions may vary from acidic to basic environments.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve anhydrous solvents and controlled temperatures.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions may involve polar or non-polar solvents and varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: The compound may bind to specific receptors, modulating signal transduction and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C23H24N4O/c1-16-19(12-13-22(28)24-15-14-18-8-4-3-5-9-18)17(2)27-23(25-16)20-10-6-7-11-21(20)26-27/h3-11H,12-15H2,1-2H3,(H,24,28)

InChI Key

DHVJLAHTOJUMIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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